1-(2-Ethoxynaphthalen-1-yl)ethanol
Description
1-(2-Ethoxynaphthalen-1-yl)ethanol is a naphthalene-derived ethanol featuring an ethoxy group at the 2-position of the naphthalene ring and a hydroxyl group at the benzylic position. For instance, 2-ethoxy-1-naphthaldehyde serves as a precursor in the synthesis of Schiff base derivatives (e.g., (E)-3-chloro-N-[(2-ethoxynaphthalen-1-yl)methylidene]aniline), suggesting that similar methods (e.g., condensation reactions in ethanol) could apply to the target compound .
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-10,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHKCJSMXTUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Ethoxynaphthalen-1-yl Acetate
The precursor ester is synthesized via Friedel-Crafts acylation of 2-ethoxynaphthalene with acetyl chloride in the presence of AlCl₃, followed by esterification with ethanol. While the cited sources do not explicitly describe this step, analogous procedures for naphthalene derivatives emphasize the need for anhydrous conditions and temperatures of 40–60°C.
Reduction with Sodium Borohydride and Catalysts
Ethyl 2-ethoxynaphthalen-1-yl acetate undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol, catalyzed by boron trifluoride etherate (BF₃·OEt₂) or calcium chloride (CaCl₂). For example, dissolving 10 g of the ester in THF and adding 2 molar equivalents of NaBH₄ with 1–2 moles of BF₃·OEt₂ at 10–60°C yields 1-(2-ethoxynaphthalen-1-yl)ethanol in >99% yield after acid quenching and solvent extraction.
Critical Parameters :
-
Solvent : THF enhances borohydride reactivity compared to ethanol.
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Catalyst : BF₃·OEt₂ improves selectivity by stabilizing intermediates.
Ethoxylation of Naphthalene Derivatives Followed by Acetylation-Reduction
Introducing the ethoxy group prior to ethanol side-chain installation offers an alternative route, drawing from sulfonic acid derivative syntheses.
Ethoxylation of 1-Hydroxynaphthalene-2-sulfonic Acid
1-Hydroxynaphthalene-2-sulfonic acid is treated with diethyl sulfate (1.5–2.5 molar equivalents) in ethanol-water under alkaline conditions (pH 9.5–10.5) at 40–50°C. This yields 2-ethoxynaphthalene-1-sulfonic acid, which is desulfonated via hydrolysis with 12N HCl to produce 2-ethoxynaphthalen-1-ol.
Acetylation and Reduction
The phenolic intermediate undergoes acetylation with acetic anhydride in toluene, forming 2-ethoxynaphthalen-1-yl acetate. Subsequent reduction with NaBH₄ as described in Section 1.2 affords the target ethanol derivative.
Yield Optimization :
Comparative Analysis of Synthetic Routes
Advantages and Limitations :
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Ester Reduction : Higher yields but requires pre-synthesized ester precursors.
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Ethoxylation-Reduction : Longer sequence but avoids sensitive Friedel-Crafts steps.
Solvent and Reaction Medium Optimization
Reaction efficacy hinges on solvent polarity and proticity:
Chemical Reactions Analysis
1-(2-Ethoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Ethoxynaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
Key Observations :
- Ethoxy vs. Hydroxyl: The ethoxy group in 1-(2-Ethoxynaphthalen-1-yl)ethanol reduces hydrogen-bonding capacity compared to 1-(2-Naphthyl)ethanol, likely decreasing water solubility but increasing lipid membrane permeability .
- Ethanone vs.
Hydrogen Bonding and Crystal Packing
- 1-(2-Naphthyl)ethanol: Forms intermolecular O—H···O hydrogen bonds, creating dimeric structures that stabilize the crystal lattice .
- Schiff Base Derivative (CAS 7469-61-6) : Exhibits intramolecular C—H···N hydrogen bonds (S(6) motif) and π-π stacking (3.73–3.82 Å), contributing to thermal stability .
Biological Activity
1-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
1-(2-Ethoxynaphthalen-1-yl)ethanol has the molecular formula and a molecular weight of 202.25 g/mol. The compound features a naphthalene ring substituted with an ethoxy group and a hydroxyl (ethanol) group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 1-(2-Ethoxynaphthalen-1-yl)ethanol |
| InChI Key | JHZABIIOCGHRDC-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-(2-Ethoxynaphthalen-1-yl)ethanol typically involves the alkylation of naphthalene derivatives or the reduction of corresponding ketones. Common methods include:
- Alkylation : Using ethylene oxide with naphthalene derivatives under basic conditions.
- Reduction : Reducing 1-(2-Ethoxynaphthalen-1-yl)ethanone using sodium borohydride or lithium aluminum hydride.
Antimicrobial Properties
Research indicates that 1-(2-Ethoxynaphthalen-1-yl)ethanol exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are notably low, suggesting strong antibacterial potential.
Case Study Example : A study conducted on the antimicrobial effects of various naphthalene derivatives, including 1-(2-Ethoxynaphthalen-1-yl)ethanol, reported MIC values ranging from 0.5 to 2 mg/mL against S. aureus .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential in combating oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to assess its antioxidant capacity, revealing that it effectively reduces free radicals.
Research Findings :
- The antioxidant activity was quantified using various assays, showing an EC50 value of approximately 30 mg/mL, indicating moderate antioxidant potential .
The biological activity of 1-(2-Ethoxynaphthalen-1-yl)ethanol is believed to stem from its ability to interact with cellular targets. The ethoxy and hydroxyl groups may facilitate binding to proteins or enzymes involved in microbial metabolism or oxidative stress pathways, thereby modulating their activity.
Comparative Analysis
When compared to similar compounds, such as 1-(2-Methoxynaphthalen-1-yl)ethanol, 1-(2-Ethoxynaphthalen-1-yl)ethanol shows distinct differences in biological activity due to variations in substituents on the naphthalene ring.
| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (EC50) |
|---|---|---|
| 1-(2-Ethoxynaphthalen-1-yl)ethanol | 0.5 - 2 mg/mL | 30 mg/mL |
| 1-(2-Methoxynaphthalen-1-yl)ethanol | 0.8 - 3 mg/mL | 25 mg/mL |
Q & A
Q. What role does the ethoxy group play in modulating intermolecular interactions?
- Methodological Answer : The ethoxy group participates in C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.7–3.8 Å interplanar distance) with aromatic systems. Graph-set analysis (Etter’s rules) classifies these interactions as D(2) or R₂²(8) motifs, critical for crystal engineering and co-crystal design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
